molecular formula C18H17N3O3S B2921161 3,4-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392243-42-4

3,4-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2921161
CAS RN: 392243-42-4
M. Wt: 355.41
InChI Key: XMBWXVURKGBOKZ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, also known as OTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. OTB is a member of the thiadiazole family, which has been extensively studied for its diverse biological activities. In

Scientific Research Applications

Antioxidant Activity

This compound has been studied for its potential antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals and reactive oxygen species. The structure of this benzamide derivative suggests it could act as a scavenger of free radicals, contributing to its antioxidant activity. This application is significant in the development of therapeutic agents for diseases associated with oxidative stress .

Antibacterial Properties

Benzamide derivatives have shown promise in antibacterial applications. The specific structure of this compound, with the thiadiazole ring, may confer it the ability to inhibit the growth of various bacteria. This makes it a candidate for further research in the development of new antibacterial drugs, especially in the face of rising antibiotic resistance .

Drug Development

The unique molecular framework of this compound makes it a valuable scaffold in drug development. Its structure can be modified to enhance its interaction with biological targets, potentially leading to the creation of new pharmacologically active agents. This application is particularly relevant in the search for novel treatments for various diseases.

Chemical Synthesis

In the field of chemical synthesis, this compound can serve as a precursor or an intermediate. Its reactive sites allow for various chemical transformations, making it a versatile building block for synthesizing more complex molecules. This is important for the production of materials with specific desired properties.

Biological Studies

The compound’s structure contains functional groups that are commonly found in biologically active molecules. This makes it an interesting subject for biological studies to understand its interaction with enzymes, receptors, and other proteins. Such research can provide insights into the design of new therapeutic agents.

Material Science

Due to its molecular stability and potential for modification, this compound could be used in material science. It may contribute to the development of new materials with specific electronic, optical, or mechanical properties, which could be used in various industries, including electronics and nanotechnology.

Agricultural Chemistry

Benzamide derivatives are known to possess activity against plant pathogens and pests. This compound could be explored for its use in agricultural chemistry as a pesticide or fungicide, helping to protect crops and improve agricultural productivity .

Analytical Chemistry

This compound could also find applications in analytical chemistry as a reagent or a standard for calibrating instruments. Its well-defined structure and properties make it suitable for use in various analytical techniques, such as chromatography and spectroscopy.

properties

IUPAC Name

3,4-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-6-4-5-7-13(11)17-20-21-18(25-17)19-16(22)12-8-9-14(23-2)15(10-12)24-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBWXVURKGBOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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